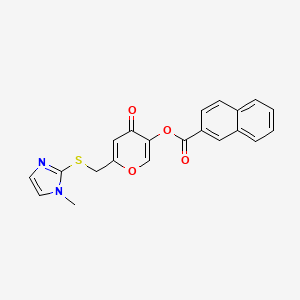

![molecular formula C20H18N4O5S B2822940 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 1251698-73-3](/img/structure/B2822940.png)

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

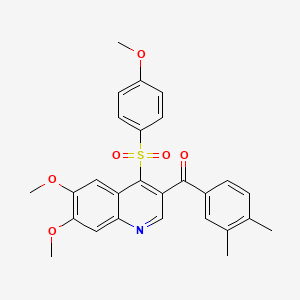

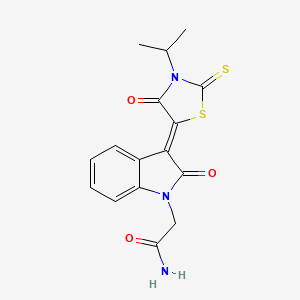

The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin ring, an imidazolidinone ring, and a thiazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to a rigid and possibly planar structure .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the heterocyclic rings and the various functional groups. For example, the imidazolidinone ring could potentially undergo reactions at the carbonyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could impact its solubility and stability .Applications De Recherche Scientifique

Synthesis and Biological Activity Evaluation

Anticonvulsant Activities : A study explored the anticonvulsant properties of similar compounds, finding that derivatives containing heteroaromatic groups exhibited significant protection against induced seizures in mice, rivaling phenytoin's efficacy (Kohn et al., 1993).

Antimicrobial and Antiviral Activities : Another research synthesized new derivatives and assessed them for antimicrobial, antitubercular, and antiviral activities. Some compounds displayed good antibacterial and antifungal activities, though none were effective against HIV-1 (Shaikh et al., 2015).

Antitumor Activity : Derivatives of similar chemical structures were synthesized and evaluated for antitumor activity against various human tumor cell lines, with some compounds showing considerable anticancer activity (Yurttaş et al., 2015).

Antioxidant and Anti-inflammatory Properties : Novel thiazolidinedione derivatives were synthesized and assessed for their anti-inflammatory and antioxidant activities, showing promising results in various assays (Koppireddi et al., 2013).

Antibacterial Activities : A study focused on the synthesis of novel derivatives and evaluated their antibacterial activity against various bacteria, with some compounds demonstrating significant efficacy (Trotsko et al., 2018).

Mécanisme D'action

Target of Action

Compounds containing sulfonamide and benzodioxane fragments have been known to exhibit antibacterial properties . Therefore, it is plausible that this compound may also target bacterial cells.

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have shown to inhibit the growth of bacterial biofilms, particularly againstEscherichia coli and Bacillus subtilis . This suggests that the compound may interact with bacterial cells, disrupting their ability to form biofilms, which are protective structures that enhance their survival and resistance to antibiotics.

Biochemical Pathways

The inhibition of biofilm formation suggests that it may interfere with the quorum sensing pathways in bacteria, which are responsible for biofilm formation and maintenance .

Pharmacokinetics

The compound’s predicted density is 1151±006 g/cm3, and its predicted boiling point is 2832±390 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of the compound’s action is likely the inhibition of bacterial growth, particularly through the disruption of biofilm formation . This could potentially lead to increased susceptibility of the bacteria to other antibiotics or the host’s immune system.

Propriétés

IUPAC Name |

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S/c25-18(22-19-21-14(12-30-19)15-2-1-7-27-15)11-23-5-6-24(20(23)26)13-3-4-16-17(10-13)29-9-8-28-16/h1-4,7,10,12H,5-6,8-9,11H2,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERKGRLMBXMKIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NC2=NC(=CS2)C3=CC=CO3)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

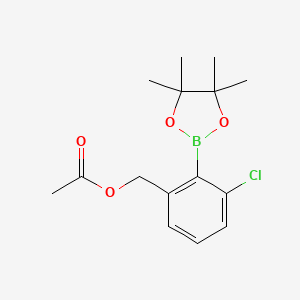

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(6-chloropyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2822864.png)

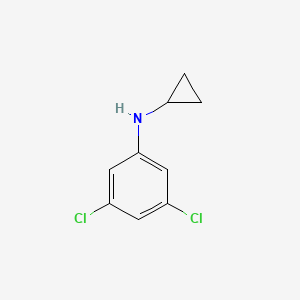

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2822867.png)

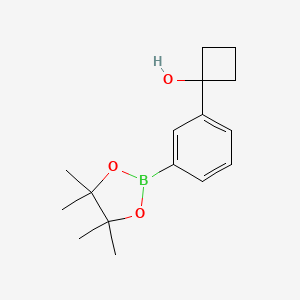

![3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2822871.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2822880.png)